

(Rac)-GSK547: A Technical Guide to Target Selectivity

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Compound of Interest

Compound Name: (Rac)-GSK547

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Introduction

(Rac)-GSK547 is the racemic mixture of GSK547, a potent and highly selective inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1). RIPK1 is a critical serine/threonine kinase that functions as a key signaling node in cellular pathways regulating inflammation and programmed cell death, including necroptosis. Its role in various inflammatory diseases and cancer has made it an attractive target for therapeutic intervention. This technical guide provides a comprehensive overview of the target selectivity profile of **(Rac)-GSK547**, including available quantitative data, detailed experimental methodologies for selectivity assessment, and visualizations of its place in relevant signaling pathways.

Core Target Affinity and Potency

GSK547 demonstrates high-affinity binding and potent inhibition of its primary target, RIPK1. The inhibitor acts via a Type III allosteric mechanism, binding to a pocket located at the back of the ATP-binding site. This binding mode is a key determinant of its high selectivity.

Table 1: Potency of GSK547 against RIPK1

Target	Metric	Value	Cell Line/System	Assay Conditions	Reference
RIPK1	IC50	32 nM	Mouse L929 Cells	Reduction in TNF α /zVAD.fmk-induced necrotic death measured after 24 hours by CellTiter-Glo luminescent cell viability assay.	[1]
RIPK1	IC50	31 nM	Not specified	Not specified	N/A

Target Selectivity Profile

A hallmark of GSK547 is its exceptional selectivity for RIPK1. While comprehensive quantitative data for GSK547 across the entire human kinome is not readily available in the public domain, studies on closely related analogs with the same benzazepinone core provide strong evidence of its mono-selectivity.

A key study on a close analog, referred to as compound 6, demonstrated its remarkable selectivity. When screened at a high concentration of 10 μ M, this compound showed no significant inhibition of any other kinase in a panel of 359 kinases (Reaction Biology Corp) and a panel of 456 kinases (KINOMEScan at DiscoverX Corp). This represents a greater than 1500-fold selectivity window for RIPK1. GSK547 is described as a highly selective and potent inhibitor of RIPK1.[2]

Table 2: Kinase Selectivity Summary for a Close Analog of GSK547 (Compound 6)

Screening Platform	Number of Kinases Screened	Inhibitor Concentration	Observed Off-Target Inhibition
Reaction Biology Corp (P33 radiolabeled assay)	359	10 μ M	None
DiscoverRx Corp (KINOMEScan)	456	10 μ M	None

This high degree of selectivity minimizes the potential for off-target effects, making **(Rac)-GSK547** a valuable tool for specifically interrogating the biological functions of RIPK1.

Experimental Protocols

The determination of the target selectivity profile of a kinase inhibitor like GSK547 typically involves high-throughput screening against a large panel of kinases. The KINOMEScan™ platform from DiscoverRx (now part of Eurofins Discovery) is a widely used method for this purpose and is representative of the likely methodology used to assess GSK547's selectivity.

KINOMEScan™ Competition Binding Assay

Principle: The KINOMEScan™ assay is a competition-based binding assay that quantifies the ability of a test compound to displace a proprietary, active-site directed ligand from a kinase. The amount of kinase captured on a solid support is measured, which is inversely proportional to the affinity of the test compound for the kinase. This method is independent of ATP and measures the intrinsic binding affinity of the compound to the kinase.

Methodology:

- **Kinase Preparation:** A diverse panel of human kinases is expressed, typically as fusions with a DNA tag for quantification.
- **Ligand Immobilization:** An immobilized, active-site directed ligand is coupled to a solid support (e.g., beads).
- **Competition Reaction:** The DNA-tagged kinases are incubated with the immobilized ligand and the test compound (**(Rac)-GSK547**) at a defined concentration (e.g., 10 μ M for a broad

screen).

- **Capture and Washing:** The mixture is washed to remove unbound components. Kinases that are not bound by the test compound will bind to the immobilized ligand and be retained.
- **Quantification:** The amount of kinase bound to the solid support is quantified by qPCR of the DNA tag.
- **Data Analysis:** The results are typically expressed as "percent of control" (%Ctrl), where a lower percentage indicates stronger binding of the test compound and thus, higher affinity for the target kinase.

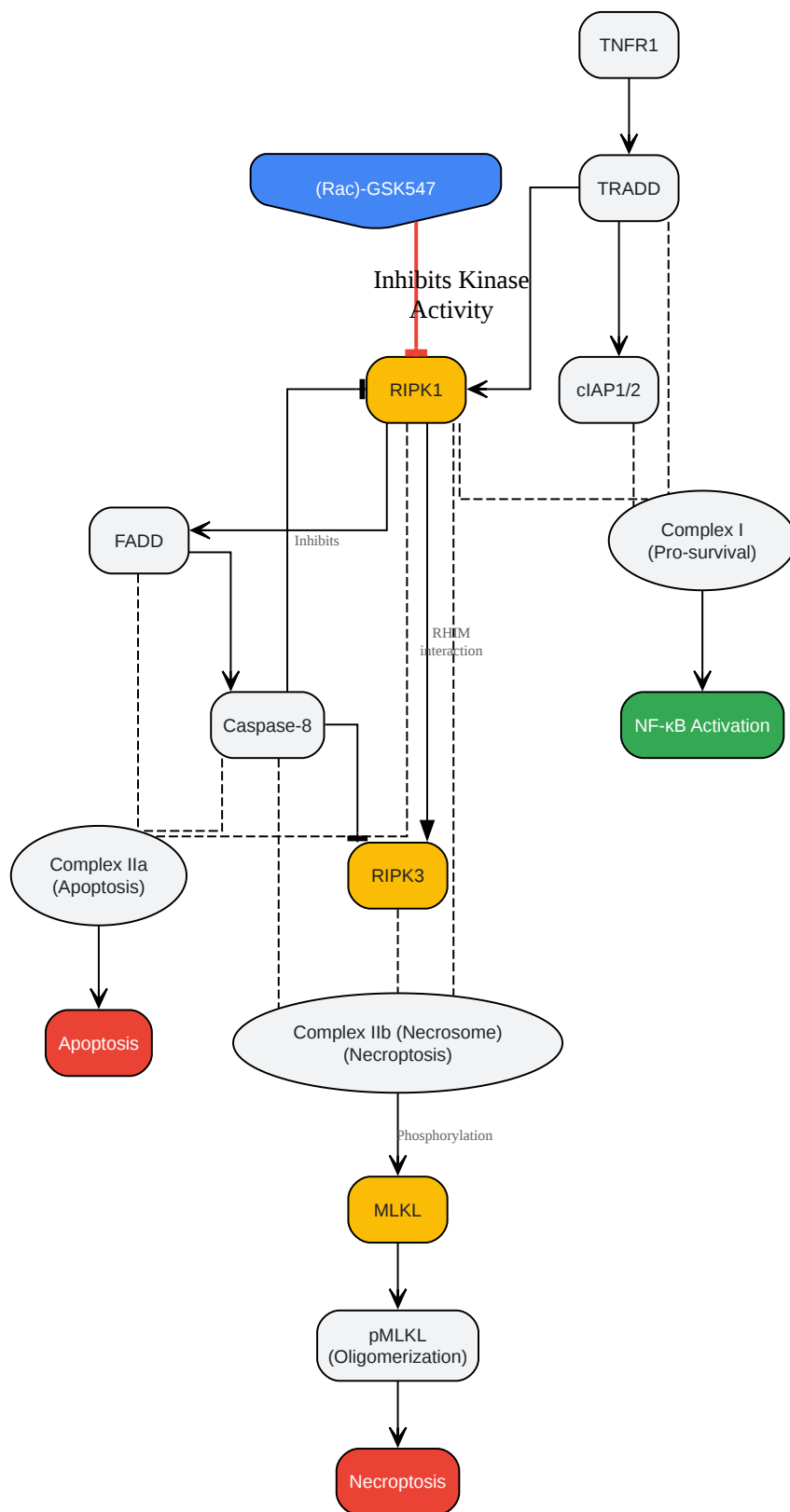
$$\%Ctrl = (\text{Signal_compound} / \text{Signal_DMSO_control}) * 100$$

A common threshold for a "hit" is a %Ctrl value below a certain cutoff (e.g., <10% or <35%).

Signaling Pathway and Experimental Workflow Visualizations

RIPK1 Signaling in Necroptosis

(Rac)-GSK547 primarily targets the kinase activity of RIPK1, a key regulator of the necroptosis pathway. The following diagram illustrates the central role of RIPK1 in this programmed cell death cascade.

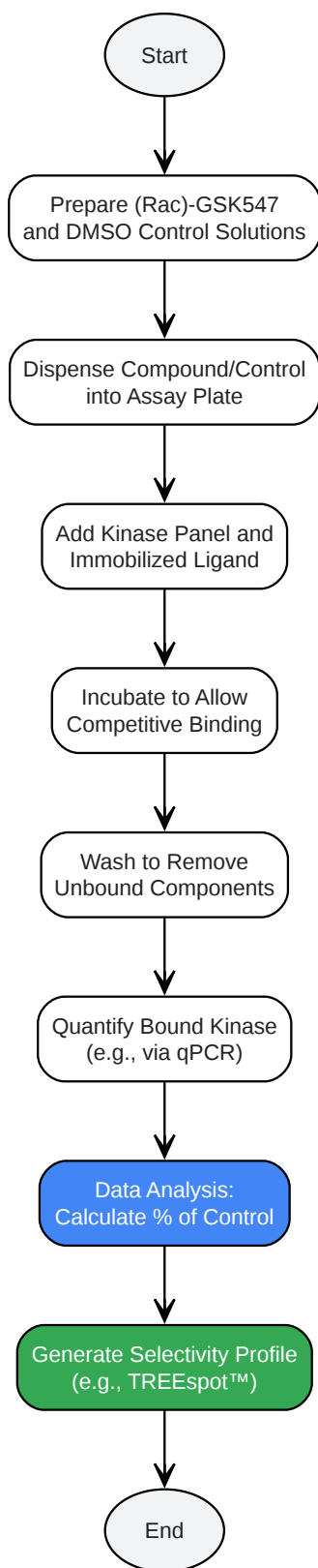


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Caption: RIPK1 signaling pathway leading to NF-κB activation, apoptosis, or necroptosis.

Experimental Workflow for Kinase Selectivity Profiling

The following diagram outlines a typical workflow for assessing the selectivity of a compound like **(Rac)-GSK547** using a competition binding assay format.



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- [2. RIP1 Kinase Drives Macrophage Mediated Adaptive Immune Tolerance in Pancreatic Cancer - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
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